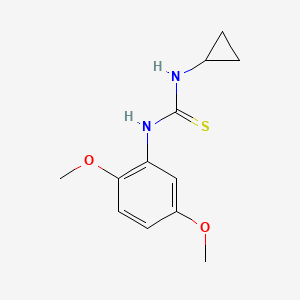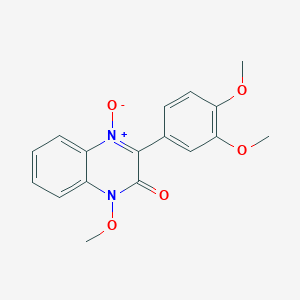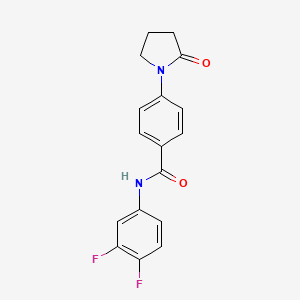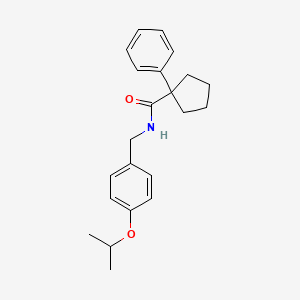
N-(2-chlorophenyl)-1-pyrrolidinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-1-pyrrolidinecarbothioamide, commonly known as CPP, is a chemical compound that has gained significant attention in the field of scientific research due to its diverse and promising applications. CPP is a thioamide derivative of pyrrolidine that possesses unique properties, making it an ideal candidate for various research studies.
Mecanismo De Acción
CPP exerts its biological effects by inhibiting the activity of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in various cancer cells. CA IX plays a crucial role in regulating the pH of cancer cells, and the inhibition of this enzyme can lead to cell death. CPP has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. The inhibition of COX-2 by CPP can lead to a reduction in inflammation.
Biochemical and Physiological Effects
CPP has been shown to possess various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and the reduction of tumor growth. Additionally, CPP has been found to reduce inflammation by inhibiting the production of inflammatory mediators. CPP has also been shown to possess anti-viral activity by inhibiting the replication of the hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CPP in lab experiments is its relatively low toxicity, making it a safe candidate for various studies. Additionally, CPP is easy to synthesize, making it readily available for research purposes. However, one of the limitations of using CPP in lab experiments is its limited solubility in water, which can make it difficult to administer in certain studies.
Direcciones Futuras
CPP has shown promising results in various studies, and future research should focus on exploring its potential therapeutic applications further. One of the future directions for CPP research is the development of anti-cancer drugs that target CA IX. Additionally, further studies should be conducted to investigate the potential anti-inflammatory and anti-viral properties of CPP. Furthermore, future research should focus on improving the solubility of CPP to enhance its efficacy in various studies.
Conclusion
In conclusion, CPP is a chemical compound that possesses unique properties, making it an ideal candidate for various scientific research studies. CPP has shown promising results in various studies, including its potential anti-cancer, anti-inflammatory, and anti-viral properties. Future research should focus on exploring the potential therapeutic applications of CPP further and improving its solubility to enhance its efficacy in various studies.
Métodos De Síntesis
CPP can be synthesized using various methods, including the reaction of 2-chlorobenzoyl chloride with pyrrolidine followed by the addition of thiourea. Another method involves the reaction of 2-chlorobenzaldehyde with pyrrolidine followed by the addition of thiourea. The synthesis of CPP is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
CPP has been extensively studied for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-viral properties. CPP has also been shown to possess anti-tumor activity against various cancer cell lines, including breast, colon, and lung cancer. Additionally, CPP has been found to inhibit the replication of the hepatitis C virus, making it a potential candidate for the development of anti-viral drugs.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)pyrrolidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2S/c12-9-5-1-2-6-10(9)13-11(15)14-7-3-4-8-14/h1-2,5-6H,3-4,7-8H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTPJMIBGGAKBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-(2-ethoxy-2-oxoethyl)-2,5-dimethyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B5829625.png)

![2-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5829638.png)
![N-(4-{[(1,1-dimethylpropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5829643.png)
![N'-(4-chlorobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5829649.png)



![N-[4-(aminosulfonyl)phenyl]-4-hydroxy-1-piperidinecarbothioamide](/img/structure/B5829674.png)

![3-chloro-4-[(2,6-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5829694.png)

